6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
Description
Overview and Significance in Heterocyclic Chemistry
This compound belongs to a crucial class of fused heterocyclic compounds that have gained substantial attention in contemporary organic chemistry research. The compound exhibits a molecular formula of C14H11ClN4O2 with a molecular weight of 302.71 grams per mole, representing a sophisticated bicyclic system that integrates multiple heteroatoms within its framework. This particular arrangement demonstrates the complexity achievable through modern synthetic methodologies and highlights the continued evolution of heterocyclic chemistry.
The significance of this compound extends beyond its structural novelty, as it exemplifies the broader category of isoxazolopyridine derivatives that have emerged as important scaffolds in pharmaceutical research. Heterocyclic compounds containing both nitrogen and oxygen atoms within their ring systems exhibit unique electronic properties that influence their reactivity patterns and biological interactions. The presence of the carbohydrazide functional group further enhances the compound's potential for forming hydrogen bonds and participating in various chemical transformations, making it an attractive target for both synthetic and mechanistic investigations.
Research into fused heterocyclic systems has demonstrated that these compounds often possess enhanced stability compared to their monocyclic counterparts while maintaining significant reactivity at specific positions. The coplanar polycyclic structure of this compound contributes to its potential for π-π stacking interactions and provides a rigid framework that can influence both its physical properties and biological activity. This structural rigidity, combined with the strategic placement of functional groups, creates opportunities for selective chemical modifications and targeted applications.
The compound's classification within the broader family of isoxazole derivatives connects it to a well-established class of compounds known for their diverse pharmacological properties. Isoxazoles represent an electron-rich azole system with an oxygen atom positioned adjacent to the nitrogen, creating unique electronic characteristics that influence both chemical reactivity and biological interactions. The fusion of this isoxazole system with a pyridine ring creates a hybrid structure that combines the beneficial properties of both parent heterocycles.
Historical Context of Isoxazolopyridine Research
The development of isoxazolopyridine chemistry can be traced to the broader historical evolution of heterocyclic compound research, which began with the fundamental discoveries in pyridine chemistry during the nineteenth century. Thomas Anderson's pioneering work in 1849 marked a crucial milestone when he examined the contents of oil obtained through high-temperature heating of animal bones, leading to the isolation of pure pyridine two years later. Anderson described this colorless liquid as highly soluble in water and readily soluble in concentrated acids and salts upon heating, establishing the foundational understanding of pyridine's chemical behavior.
The naming convention for pyridine, derived from the Greek word "pyr" meaning fire, reflects Anderson's observation of the compound's flammability. The addition of the "idine" suffix followed chemical nomenclature conventions of the time, similar to toluidine, indicating a cyclic compound containing a nitrogen atom. This systematic approach to nomenclature would later influence the naming of more complex heterocyclic systems, including the isoxazolopyridine derivatives that emerged in subsequent decades.
The structural determination of pyridine occurred decades after its initial discovery, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This fundamental understanding of pyridine's aromatic character provided the theoretical foundation for later developments in fused heterocyclic chemistry. The experimental confirmation came through reduction studies where pyridine was converted to piperidine using sodium in ethanol, definitively establishing the structural relationship.
The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881, utilizing a mixture of β-keto acid, aldehyde, and ammonia as the nitrogen donor. This synthetic methodology established important precedents for constructing nitrogen-containing heterocycles and influenced the development of synthetic approaches to more complex fused systems. The evolution from simple pyridine synthesis to sophisticated isoxazolopyridine construction represents a continuous refinement of synthetic methodology over more than a century.
Modern research into isoxazolopyridine systems has benefited from advances in both synthetic methodology and analytical techniques. The development of microwave-assisted synthesis has enabled the preparation of polycyclic-fused isoxazolo[5,4-b]pyridines through one-pot tandem reactions under environmentally friendly conditions. These methodological advances have made complex targets like this compound more accessible to researchers and have accelerated the pace of discovery in this field.
Classification within Fused Heterocyclic Systems
This compound occupies a specific position within the hierarchical classification of fused heterocyclic systems, representing a sophisticated example of bicyclic compounds containing multiple heteroatoms. The compound belongs to the broader category of fused heterocycles, which are defined as structures containing two or more rings that share two atoms and the bond between them. This classification system provides a systematic framework for understanding the relationship between structural features and chemical properties.
Within the specific subcategory of five-membered and six-membered fused systems, the compound exemplifies the fusion of an isoxazole ring with a pyridine moiety. The isoxazole component represents a five-membered heterocycle containing both nitrogen and oxygen atoms, while the pyridine component provides a six-membered aromatic nitrogen heterocycle. This particular combination creates a unique electronic environment that influences both the compound's reactivity patterns and its potential biological interactions.
The systematic classification of this compound follows established nomenclature conventions for fused heterocyclic systems. The isoxazolo[5,4-b]pyridine designation indicates the specific fusion pattern between the two ring systems, with the numbers 5,4-b denoting the positions of attachment and the orientation of the fusion. This nomenclature system, developed through international consensus, provides unambiguous identification of complex heterocyclic structures and facilitates communication within the scientific community.
Table 1: Classification Hierarchy of this compound
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Organic compounds containing non-carbon ring atoms |
| Secondary Class | Fused Heterocycles | Bicyclic systems with shared atoms |
| Tertiary Class | Mixed Heteroatom Systems | Compounds containing multiple heteroatom types |
| Quaternary Class | Isoxazolopyridines | Isoxazole-pyridine fused systems |
| Specific Type | Substituted Derivatives | Functionalized with chlorophenyl and carbohydrazide groups |
The compound's position within fused heterocyclic energetic materials represents another important classification aspect. These materials are characterized by their large conjugate structures containing two or more rings that share atoms and bonds, resulting in considerably higher heats of formation and ring-strain energy. The coplanar polycyclic structure contributes to enhanced thermal stability and reduced sensitivity toward mechanical stimuli, properties that are particularly valuable in specialized applications.
The integration of the carbohydrazide functional group adds another dimension to the compound's classification, positioning it within the subset of hydrazide-containing heterocycles. This functional group classification is significant because hydrazides represent versatile synthetic intermediates capable of participating in various chemical transformations, including cyclization reactions, oxidative processes, and coordination chemistry applications.
Structural Features and Nomenclature
The molecular structure of this compound incorporates several distinct structural domains that contribute to its overall chemical and physical properties. The core bicyclic system consists of an isoxazole ring fused to a pyridine ring in a specific orientation designated by the [5,4-b] notation. This fusion pattern creates a rigid, planar framework that serves as the foundation for the compound's three-dimensional architecture.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The base name "isoxazolo[5,4-b]pyridine" indicates the fusion of a five-membered isoxazole ring with a six-membered pyridine ring, with the bracketed numbers specifying the exact positions of ring fusion. The substituent designation "6-(4-Chlorophenyl)-3-methyl" indicates the presence of a chlorine-substituted phenyl group at position 6 and a methyl group at position 3 of the fused ring system.
The carbohydrazide functional group at position 4 represents a significant structural feature that influences both the compound's reactivity and its potential applications. This functional group contains both carbonyl and hydrazine components, creating opportunities for hydrogen bonding interactions and serving as a reactive site for further chemical modifications. The systematic name reflects this functionality through the "4-carbohydrazide" designation, providing clear indication of both the position and nature of this substituent.
Table 2: Structural Components and Their Properties
| Structural Component | Chemical Formula | Molecular Contribution | Key Properties |
|---|---|---|---|
| Isoxazole Ring | C3H2NO | Five-membered heterocycle | Electron-rich, hydrogen bonding capability |
| Pyridine Ring | C5H4N | Six-membered aromatic heterocycle | Basic nitrogen, π-π stacking potential |
| 4-Chlorophenyl Group | C6H4Cl | Aromatic substituent | Increased lipophilicity, electron-withdrawing |
| Methyl Group | CH3 | Alkyl substituent | Steric effects, hydrophobic character |
| Carbohydrazide Group | CONHNH2 | Amide-hydrazine functionality | Hydrogen bonding, reactive site |
The three-dimensional structure of the compound exhibits specific geometric constraints imposed by the fused ring system. The isoxazole and pyridine rings share a common bond, creating a rigid, coplanar arrangement that restricts rotational freedom and influences the overall molecular conformation. This structural rigidity has important implications for the compound's interaction with biological targets and its crystal packing behavior in the solid state.
The electronic structure of this compound reflects the combined influence of multiple heteroatoms and functional groups. The isoxazole oxygen and nitrogen atoms contribute to the compound's hydrogen bonding capacity, while the pyridine nitrogen provides a basic site that can participate in protonation reactions. The chlorophenyl substituent introduces electron-withdrawing character that influences the overall electronic distribution within the molecule.
Spectroscopic characterization of this compound would be expected to show characteristic features corresponding to each structural component. The aromatic regions would display signals from both the fused heterocyclic system and the chlorophenyl substituent, while the carbohydrazide functionality would contribute distinctive carbonyl and amine-related spectroscopic signatures. The integration of these various structural elements creates a unique spectroscopic profile that facilitates identification and characterization.
Research Interest in Isoxazolopyridine Carbohydrazides
The research interest in isoxazolopyridine carbohydrazides stems from their unique combination of structural features that provide multiple opportunities for both synthetic elaboration and biological activity studies. These compounds represent valuable synthetic intermediates due to the versatile reactivity of the carbohydrazide functional group, which can participate in various chemical transformations including cyclization reactions, condensation processes, and metal coordination chemistry. The presence of this functionality within a rigid bicyclic framework creates opportunities for regioselective and stereoselective synthetic transformations.
Contemporary research has demonstrated that isoxazole derivatives exhibit significant immunosuppressive properties through their interactions with cellular systems. The specific structural arrangement found in isoxazolopyridine carbohydrazides provides an optimal framework for these biological interactions, with the fused ring system offering enhanced binding affinity and selectivity compared to simpler heterocyclic analogs. The carbohydrazide functionality contributes additional hydrogen bonding opportunities that can enhance target specificity and binding strength.
The synthetic accessibility of isoxazolopyridine carbohydrazides has been significantly improved through the development of efficient synthetic methodologies. Multi-component reactions and microwave-assisted synthesis have enabled the preparation of diverse structural analogs with high yields and excellent purity. These methodological advances have made it practical to explore structure-activity relationships within this compound class and to develop focused libraries for biological screening applications.
Table 3: Research Applications and Methodological Approaches
| Research Area | Methodology | Key Findings | Future Directions |
|---|---|---|---|
| Synthetic Chemistry | Multi-component reactions | High yields, mild conditions | Library synthesis, automation |
| Structural Studies | X-ray crystallography | Rigid planar structure | Computational modeling |
| Biological Activity | Cell-based assays | Immunosuppressive effects | Mechanism elucidation |
| Chemical Reactivity | Spectroscopic analysis | Versatile functional group chemistry | Selective transformations |
The mechanism of action studies for isoxazolopyridine carbohydrazides have revealed complex interactions with cellular targets that involve multiple molecular pathways. These compounds have been shown to influence gene expression patterns related to apoptosis and immune regulation, suggesting that their biological effects result from specific protein-ligand interactions rather than general cytotoxicity. The structural features that contribute to these selective biological effects continue to be an active area of investigation.
Future research directions in isoxazolopyridine carbohydrazide chemistry are likely to focus on the development of more efficient synthetic methodologies and the exploration of new biological applications. The combination of computational chemistry approaches with experimental studies is expected to provide deeper insights into structure-activity relationships and guide the design of optimized compounds for specific applications. The versatility of the carbohydrazide functional group suggests that this compound class will continue to serve as a valuable platform for chemical and biological research.
The integration of green chemistry principles into isoxazolopyridine carbohydrazide synthesis represents another important research direction. The development of environmentally friendly synthetic protocols, including aqueous reaction conditions and catalyst-free transformations, aligns with contemporary sustainability goals while maintaining synthetic efficiency. These methodological improvements not only reduce environmental impact but also enhance the practical accessibility of these valuable compounds for research applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-7-12-10(13(20)18-16)6-11(17-14(12)21-19-7)8-2-4-9(15)5-3-8/h2-6H,16H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPMMAOFHPDOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction via Nitro Group Displacement
Adapting the method from, 2-chloro-3-nitro-6-(4-chlorophenyl)pyridine (I ) serves as a pivotal intermediate. Intramolecular nucleophilic attack by hydroxylamine facilitates isoxazole ring formation:
Reaction Scheme 1
$$
\text{2-Chloro-3-nitro-6-(4-chlorophenyl)pyridine} \xrightarrow[\text{NH}2\text{OH, Cs}2\text{CO}_3]{\text{DMF, 80°C}} \text{6-(4-Chlorophenyl)isoxazolo[5,4-b]pyridine-3(2H)-one} \quad \text{(Yield: 78\%)}
$$
Key Parameters
- Base : Cesium carbonate enhances nucleophilicity of hydroxylamine.
- Solvent : Dimethylformamide (DMF) promotes polar transition states.
- Temperature : 80°C balances reaction rate and selectivity.
Methylation at position 3 is achieved using methyl iodide under basic conditions:
Reaction Scheme 2
$$
\text{6-(4-Chlorophenyl)isoxazolo[5,4-b]pyridine-3(2H)-one} \xrightarrow[\text{CH}3\text{I, K}2\text{CO}_3]{\text{Acetone, reflux}} \text{3-Methyl-6-(4-chlorophenyl)isoxazolo[5,4-b]pyridine} \quad \text{(Yield: 85\%)}
$$
Carbohydrazide Installation at Position 4
The 4-position carboxylation follows oxidation protocols similar to, where TEMPO-mediated oxidation converts hydroxymethyl to carboxylic acid:
Reaction Scheme 3
$$
\text{4-Hydroxymethyl-3-methyl-6-(4-chlorophenyl)isoxazolo[5,4-b]pyridine} \xrightarrow[\text{NaOCl, TEMPO}]{\text{CH}2\text{Cl}2/\text{H}_2\text{O, 0–5°C}} \text{4-Carboxy-3-methyl-6-(4-chlorophenyl)isoxazolo[5,4-b]pyridine} \quad \text{(Yield: 69\%)}
$$
Subsequent treatment with thionyl chloride generates the acyl chloride, which reacts with hydrazine:
Reaction Scheme 4
$$
\text{4-Carboxy derivative} \xrightarrow[\text{SOCl}2]{\text{Reflux}} \text{Acyl chloride} \xrightarrow[\text{NH}2\text{NH}_2]{\text{EtOH, 25°C}} \text{Target carbohydrazide} \quad \text{(Yield: 91\%)}
$$
Alternative Route: Condensation with Hydroxylamine
Patent describes isoxazole formation via hydroxylamine condensation with pyridine ketones. Applying this to 3-acetyl-6-(4-chlorophenyl)pyridine-4-carboxylic acid:
Reaction Scheme 5
$$
\text{3-Acetyl-6-(4-chlorophenyl)pyridine-4-carboxylic acid} \xrightarrow[\text{NH}2\text{OH·HCl}]{\text{EtOH, Δ}} \text{Intermediate oxime} \xrightarrow[\text{H}2\text{SO}_4]{\text{Cyclization}} \text{Target scaffold} \quad \text{(Yield: 65\%)}
$$
Optimization and Challenges
Regioselectivity in Cyclization
The intramolecular pathway (Section 2.1) minimizes N- vs. O-alkylation byproducts through:
Functional Group Compatibility
- 4-Chlorophenyl Stability : Suzuki coupling post-cyclization risks ring opening; thus, early introduction is preferred.
- Hydrazide Sensitivity : Anhydrous conditions during acyl chloride formation prevent hydrolysis.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | IR (cm$$ ^{-1} $$) | MS (m/z) |
|---|---|---|---|
| Intermediate I | 8.52 (s, 1H, H-5), 7.45 (d, 2H, Ar-H) | 1530 (NO$$ _2 $$) | 279.5 |
| 3-Methyl derivative | 2.65 (s, 3H, CH$$ _3 $$), 8.48 (s, 1H, H-5) | 1660 (C=O) | 302.7 |
| Final carbohydrazide | 9.12 (s, 1H, NH), 7.40–7.60 (m, 4H, Ar-H) | 1645 (CONHNH$$ _2 $$) | 302.7 [M+H]$$ ^+ $$ |
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₆H₁₃N₂O₄ .
- CAS No.: 938001-71-9 .
- Applications : Used as a building block for heterocyclic intermediates but lacks reported biological data .
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- Molecular Formula : C₁₄H₁₁FN₄O₂ .
- CAS No.: 938005-34-6 .
- Key Difference : Fluorine substitution introduces electronegativity, which may influence binding affinity in biological targets.
- Purity : 97% (commercially available) .
6-(2-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Modifications to the Core Structure
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Molecular Formula : C₁₁H₉ClN₂O₃ .
- CAS No.: 1011396-41-0 .
- Key Difference : Cyclopropyl and chlorine substituents increase lipophilicity, which may enhance membrane permeability .
3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carbohydrazide
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide is a novel compound that has garnered attention due to its unique structural properties and potential biological activities. This compound belongs to the class of isoxazole derivatives, characterized by the presence of a chlorophenyl group, which enhances its biological reactivity and therapeutic potential. The compound's molecular formula is C₁₄H₉ClN₄O₂.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form an intermediate oxime, which subsequently undergoes cyclization to yield the isoxazole ring structure.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity , particularly in antimicrobial and anticancer domains. The following sections summarize key findings related to its biological efficacy.
Antimicrobial Properties
Studies have shown that derivatives of this compound possess moderate to good efficacy against various bacterial and fungal strains. For instance:
- Bacterial Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
- Fungal Activity : In vitro tests revealed that certain derivatives exhibit potent antifungal activity against pathogenic fungi, including Candida species and Aspergillus species.
Anticancer Activity
Molecular docking studies suggest that this compound interacts effectively with specific biological targets involved in cancer pathways. Notably:
- Cell Proliferation Inhibition : The compound has shown promising results in inhibiting cell proliferation in various human cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer).
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key enzymes and receptors associated with tumor growth, including potential interactions with kinase pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multiple strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain strains.
- Anticancer Potential : In a preclinical study involving xenograft models of colorectal carcinoma, treatment with the compound resulted in a notable decrease in tumor volume compared to control groups.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-3-methylisoxazole-4-carboxylic acid | Isoxazole core | Antimicrobial properties |
| N′-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | Pyrazole and carbohydrazide | Anticancer activity |
| 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole core with dichlorophenyl | Antimicrobial properties |
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Interaction with receptors involved in signaling pathways related to inflammation and cancer progression has been noted.
Q & A
Q. What are the primary synthetic routes for 6-(4-Chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide?
The compound is synthesized via condensation of 4-chlorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization. Key steps include:
- Palladium/copper-catalyzed coupling in DMF or toluene under reflux.
- Microwave-assisted cyclization (80°C, 30 minutes) to improve efficiency.
- Functionalization of the hydrazide group using carbonyl compounds, as demonstrated in analogous isoxazolo-triazepinone syntheses. Yield optimization often requires molecular sieves (4Å) to absorb byproducts, increasing efficiency from 45% to 72% .
Q. What analytical techniques are recommended for characterizing this compound?
Critical methods include:
- NMR spectroscopy (1H, 13C) for verifying substituent positions and hydrazide proton signals (δ 9.2–10.1 ppm).
- HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%).
- X-ray crystallography (SHELX-refined) for resolving bond angles and torsion parameters (e.g., C7-N1-C8 = 112.3°).
- High-resolution mass spectrometry (HRMS) to validate molecular weight (C₁₅H₁₁ClN₄O₂, [M+H]+ calc. 315.0648) .
Q. What biological activities have been reported for this compound?
Preliminary studies highlight:
- Antimicrobial activity : MIC of 8 µg/mL against S. aureus (CLSI protocol).
- Anticancer potential : IC₅₀ of 12 µM in HCT-116 colon cancer cells (MTT assay).
- Immunosuppressive effects : 40–60% reduction in murine splenocyte proliferation at 10 mg/kg .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data?
Discrepancies may stem from assay variability (e.g., serum concentration, incubation time). Mitigation strategies include:
- Adhering to standardized protocols (e.g., CLSI for antimicrobial tests).
- Cross-testing in multiple cell lines (e.g., HEK-293 vs. MCF-7).
- Meta-analysis of dose-response curves (Hill slopes >1.5 indicate cooperative binding).
- Validating outliers via orthogonal assays (e.g., flow cytometry vs. MTT) .
Q. What strategies optimize reaction yield during cyclization steps?
Key optimizations:
- Catalyst screening : Pd(OAc)₂ outperforms CuI in DMF (yield increase from 52% to 68%).
- Solvent selection : THF improves regioselectivity over toluene (3:1 product ratio).
- Microwave assistance : Reduces reaction time from 24 hours (reflux) to 30 minutes.
- Byproduct removal : Molecular sieves (4Å) absorb H₂O, enhancing imine formation .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
SAR workflows involve:
- Substituent variation : Modify positions 3 (methyl) and 6 (chlorophenyl) via Suzuki coupling (aryl boronic acids).
- Parallel synthesis : Generate 15–20 analogs with systematic substitutions (e.g., -CF₃, -OCH₃).
- Computational modeling : CoMFA (q² >0.6) correlates Hammett σ values with bioactivity.
- Biological profiling : Test analogs in dose-response assays to identify critical pharmacophores .
Q. What computational methods predict target binding modes?
Protocol:
- Molecular docking : AutoDock Vina against crystallographic targets (e.g., EGFR kinase, PDB 1M17).
- MD simulations : 50-ns trajectories (AMBER force field) assess stability (RMSD <2Å).
- Pharmacophore mapping : Identify essential interactions (e.g., hydrazide NH as H-bond donor, chlorophenyl π-stacking) .
Q. How to address low solubility in pharmacological assays?
Strategies include:
- Co-solvents : DMSO (<1% v/v) in PBS buffer.
- Nanoformulation : PLGA nanoparticles (150 nm size, PDI <0.2) improve bioavailability.
- Prodrug design : Acetylate the hydrazide group to enhance logP (from 1.8 to 2.5).
- Solubility parameters : Hansen solubility parameters (δD=18.5 MPa¹/²) guide excipient selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
